2-(2-Methyl-5-piperidin-3-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride
Description
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Properties
IUPAC Name |
2-(2-methyl-5-piperidin-3-ylpyrazol-3-yl)ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O.2ClH/c1-14-10(4-6-15)7-11(13-14)9-3-2-5-12-8-9;;/h7,9,12,15H,2-6,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAUANXBWMFESN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CCCNC2)CCO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-Methyl-5-piperidin-3-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride, with the CAS number 1361116-18-8, is a compound of interest due to its potential biological activities. Its molecular formula is and it has a molecular weight of 282.21 g/mol. This review aims to synthesize current knowledge regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₁Cl₂N₃O |
| Molecular Weight | 282.21 g/mol |
| CAS Number | 1361116-18-8 |
| Purity | Typically ≥95% |
Pharmacological Activity
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific compound under review has shown promise in various studies:
- Inhibition of Kinases :
- Antitumor Activity :
- Neuroprotective Effects :
The biological activity of this compound may involve several mechanisms:
-
Kinase Inhibition :
- The compound may act as a kinase inhibitor, affecting pathways involved in cell proliferation and survival.
-
Antioxidant Activity :
- Some studies suggest that pyrazole derivatives can scavenge free radicals and reduce oxidative damage in cells.
-
Modulation of Signaling Pathways :
- By influencing signaling pathways such as MAPK/ERK, the compound may alter cellular responses to stress and inflammation.
Case Studies
A review of literature reveals several case studies highlighting the biological activity of pyrazole derivatives:
-
Study on Anticancer Properties :
- A study published in the Journal of Medicinal Chemistry explored a series of pyrazole derivatives, including those structurally similar to this compound. The results indicated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 0.36 µM to 1.8 µM for different analogs .
- Neuroprotective Study :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
